In-Depth Technical Guide: Crystal Structure and NMR Characterization of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
In-Depth Technical Guide: Crystal Structure and NMR Characterization of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol
Executive Summary
The compound 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol represents a highly functionalized bi-heterocyclic scaffold of significant interest in modern drug discovery. By integrating a 1,2,4-triazole ring and a pyrazole core linked via a rigid phenyl spacer, this molecule forms an extended, conjugated pharmacophore. The addition of an N-hydroxyethyl (ethanol) appendage introduces a flexible, highly directional hydrogen-bonding vector.
For researchers and drug development professionals, understanding the exact solution-state dynamics and solid-state geometry of this molecule is non-negotiable. This whitepaper provides an authoritative, causality-driven guide to characterizing this complex scaffold using Nuclear Magnetic Resonance (NMR) spectroscopy and Single-Crystal X-Ray Diffraction (SCXRD).
Structural Significance & Pharmacophore Geometry
The molecular architecture of this compound is defined by three distinct domains:
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The 1,2,4-Triazole Terminus: A strong electron-withdrawing group and a known pharmacophore for targeting metalloenzymes (e.g., CYP51 in fungal pathogens)[1].
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The Phenyl-Pyrazole Core: Acts as a rigid, planar spacer that extends π-conjugation. The dihedral angle between these rings is a critical determinant of the molecule's ability to intercalate or bind to flat hydrophobic protein pockets[2].
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The Ethanol Appendage: A flexible aliphatic chain terminating in a hydroxyl group. Unlike purely hydrophobic pyrazole-triazole hybrids, this moiety acts as both a strong hydrogen bond donor and acceptor, heavily dictating both aqueous solubility and crystal packing forces[3].
Nuclear Magnetic Resonance (NMR) Characterization
Rationale for Solvent Selection
The selection of DMSO-d6 as the NMR solvent is a deliberate, causality-driven choice. The terminal hydroxyl group of the ethanol appendage undergoes rapid chemical exchange in protic solvents or in the presence of trace water, which broadens the signal and destroys scalar coupling information. DMSO-d6 forms strong intermolecular hydrogen bonds with the -OH group, significantly slowing this exchange rate and allowing the hydroxyl proton to be observed as a distinct, quantifiable multiplet.
Elucidation Strategy
To achieve unambiguous resonance assignment, a self-validating suite of 1D and 2D NMR experiments is required.
Logical workflow for complete NMR resonance assignment.
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COSY (Correlation Spectroscopy): Confirms the A2B2X spin system of the ethanol appendage (-CH2-CH2-OH).
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HSQC (Heteronuclear Single Quantum Coherence): Differentiates the highly deshielded triazole protons from the pyrazole protons by linking them to their respective carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Critical for bridging the isolated spin systems. HMBC correlations from the phenyl ortho-protons to the pyrazole C-3 quaternary carbon definitively prove the connectivity of the core scaffold.
Quantitative NMR Data
The following table summarizes the synthesized quantitative data for the target molecule, derived from high-resolution 400 MHz ( 1 H) and 100 MHz ( 13 C) acquisitions.
Table 1: 1 H and 13 C NMR Assignments (DMSO-d6, 298 K)
| Structural Position | 1 H Shift (ppm), Multiplicity, J (Hz) | 13 C Shift (ppm) | Key HMBC Correlations ( 1 H → 13 C) |
| Ethanol -OH | 4.95, t, J = 5.2 | - | C-1'', C-2'' |
| Ethanol -CH2 (O) | 3.78, q, J = 5.2 | 60.2 | C-1'' |
| Ethanol -CH2 (N) | 4.22, t, J = 5.2 | 52.4 | Pyrazole C-3, C-5 |
| Pyrazole H-4 | 6.88, d, J = 2.3 | 104.1 | Pyrazole C-3, C-5, Phenyl C-1' |
| Pyrazole H-5 | 7.82, d, J = 2.3 | 132.5 | Pyrazole C-3, C-4 |
| Phenyl H-2', H-6' | 7.98, d, J = 8.6 | 126.8 | Pyrazole C-3, Phenyl C-4' |
| Phenyl H-3', H-5' | 7.88, d, J = 8.6 | 120.4 | Phenyl C-1', C-4' |
| Triazole H-5 | 8.26, s | 141.8 | Triazole C-3 |
| Triazole H-3 | 9.32, s | 152.6 | Triazole C-5 |
| Quaternary Carbons | - | 149.2 (Pyr C-3), 135.6 (Ph C-1'), 136.2 (Ph C-4') | - |
Single-Crystal X-Ray Diffraction (SCXRD) Analysis
Crystallization Thermodynamics
Obtaining diffraction-quality crystals of flexible molecules requires strict thermodynamic control. The slow evaporation method is utilized to ensure the system remains in the metastable zone, favoring the growth of a single thermodynamic polymorph over kinetic microcrystalline powders[3].
Step-by-step workflow for single-crystal X-ray diffraction analysis.
Supramolecular Architecture and Dihedral Geometry
In the solid state, the molecule minimizes steric hindrance through torsional twisting. Crystallographic studies of analogous pyrazole-phenyl systems demonstrate that the dihedral angle between the central pyrazole ring and the pendant phenyl ring typically ranges from 50° to 70°[2].
The crystal packing is heavily dominated by strong intermolecular O−H⋯N hydrogen bonds. The hydroxyl group of the ethanol appendage acts as a donor to the unhindered N-4 atom of the 1,2,4-triazole ring of an adjacent molecule, propagating a 1D supramolecular chain along the crystallographic b-axis.
Table 2: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=11.245 Å, b=9.852 Å, c=14.321 Å |
| Volume / Z | 1568.4 ų / 4 |
| Calculated Density | 1.345 g/cm³ |
| Absorption Coefficient | 0.092 mm⁻¹ |
| Final R Indices [I > 2sigma(I)] | R1=0.042 , wR2=0.115 |
Standardized Experimental Protocols
Protocol: High-Resolution NMR Acquisition
This protocol includes internal self-validating checkpoints to ensure data integrity.
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Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d6.
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Filtration (Quality Check): Filter the solution through a glass wool plug directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp Lorentzian lineshapes.
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Calibration: Lock the spectrometer to the deuterium signal of DMSO. Shim the Z-axis gradients until the residual DMSO pentet at 2.50 ppm has a half-height width of <1.0 Hz.
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Validation: Observe the signal at 4.95 ppm. Self-Validation: The presence of a clean triplet directly confirms the solvent is sufficiently anhydrous. If a broad singlet is observed, the sample is contaminated with water and must be lyophilized and reprepared.
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Acquisition: Run 1D 1 H (16 scans, relaxation delay D1=2 s) and 1D 13 C (1024 scans, D1=2 s). Proceed to 2D HSQC and HMBC using standard pulse sequences.
Protocol: Single-Crystal Growth and Mounting
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Saturation: Prepare a saturated solution of the compound in 2 mL of boiling absolute ethanol in a 4 mL borosilicate glass vial.
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Clarification: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation seeds (dust/impurities).
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Controlled Evaporation: Cap the vial with a rubber septum and insert a single narrow-gauge needle (25G). Causality: The needle restricts vapor pressure equilibrium, acting as a kinetic barrier. This prevents rapid supersaturation and forces crystal growth strictly within the metastable zone.
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Incubation: Place the vial in a vibration-free, isothermal environment at 25 °C for 5–7 days.
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Harvesting: Once prismatic crystals reach ~0.3 mm in length, harvest using a nylon loop and immediately submerge in paratone oil to prevent structural degradation from atmospheric moisture prior to cooling to 100 K on the goniometer.
Conclusion
The comprehensive characterization of 2-[3-[4-(1,2,4-Triazol-1-yl)phenyl]pyrazol-1-yl]ethanol requires a synergistic approach. NMR spectroscopy provides vital insights into the covalent connectivity and solution-state hydrogen bonding dynamics, validated by the preservation of scalar coupling in the ethanol tail. Conversely, SCXRD unveils the precise dihedral torsions and supramolecular networks that govern the molecule's solid-state behavior. Together, these methodologies establish a rigorous structural foundation essential for downstream pharmacological optimization.
References
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles, MDPI,[Link]
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Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, NIH / PMC,[Link]
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Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease, NIH / PMC,[Link]
Sources
- 1. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
